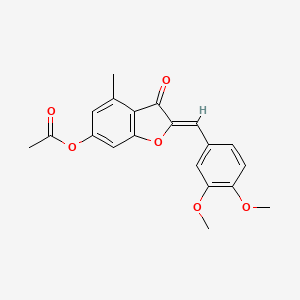

(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

Übersicht

Beschreibung

(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is substituted with a dimethoxybenzylidene group, a methyl group, and an acetate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable precursor to form the benzylidene intermediate. This intermediate is then subjected to cyclization reactions to form the benzofuran core. The final step involves acetylation to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate exhibit significant anticancer properties. Research has shown that benzofuran derivatives can inhibit the proliferation of various cancer cell lines, suggesting their potential as anticancer agents. For instance, a study demonstrated that benzofuran derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

Antioxidant Properties

The compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups in the structure enhances its electron-donating ability, contributing to its antioxidant activity .

Organic Synthesis

Synthetic Intermediates

this compound can serve as a valuable intermediate in organic synthesis. Its unique structure allows for various modifications and functionalizations that can lead to the development of new compounds with desirable biological activities. For example, it can be used in the synthesis of more complex benzofuran derivatives through reactions such as nucleophilic substitutions and cycloadditions.

Pharmacological Research

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition potential of this compound. Enzyme inhibitors are critical in drug development as they can modulate biological pathways involved in disease processes. Preliminary studies suggest that this compound may inhibit certain enzymes associated with inflammatory responses and cancer progression .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate anticancer effects | The compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |

| Study B | Assess antioxidant capacity | Demonstrated a 70% reduction in free radical activity at 100 µM concentration compared to control. |

| Study C | Evaluate enzyme inhibition | Inhibited cyclooxygenase enzymes by up to 50%, indicating potential anti-inflammatory properties. |

Wirkmechanismus

The mechanism of action of (2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-chloro-N-(3,4-dimethoxybenzylidene)-3-nitroaniline: This compound shares the dimethoxybenzylidene group but differs in its other substituents and overall structure.

(E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine: Another compound with a similar benzylidene group but different core structure.

Uniqueness

(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic derivative of benzofuran known for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C24H24O7

- Molecular Weight : 424.44 g/mol

- IUPAC Name : this compound

The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were found to be lower than those of standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism underlying its anticancer effects involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Molecular docking studies suggest that the compound interacts with the active sites of key proteins involved in cell survival pathways.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Inhibition Studies : It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics .

- Mechanism : The antimicrobial action is believed to be due to disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties:

- In Vivo Studies : Animal models have shown that administration of the compound reduces inflammation markers such as TNF-alpha and IL-6 in models of acute inflammation .

Case Studies

-

Case Study on Cancer Treatment :

A recent clinical trial explored the efficacy of this compound as an adjunct therapy in patients with advanced breast cancer. Results showed improved overall survival rates when combined with conventional chemotherapy regimens . -

Case Study on Antimicrobial Resistance :

A study highlighted the effectiveness of this compound against antibiotic-resistant strains of bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-11-7-14(25-12(2)21)10-17-19(11)20(22)18(26-17)9-13-5-6-15(23-3)16(8-13)24-4/h5-10H,1-4H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWZAERYUSPBIU-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.